molecular formula C16H27NO6 B129442 Heliotrine N-oxide CAS No. 6209-65-0

Heliotrine N-oxide

Cat. No. B129442
CAS RN: 6209-65-0
M. Wt: 329.39 g/mol
InChI Key: QSTHEUSPIBEICI-MCAMCBDESA-N
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Description

Heliotrine N-oxide is a derivative of Heliotrine, a monoester pyrrolizidine alkaloid that can be found in the seeds of Heliotropium indicum . It is the corresponding PA (pyrrolizidine alkaloid) N-oxide of Heliotrine . It leads to the formation of pyrrolic DNA adducts and potential initiation of PA-induced liver tumors in vivo .


Physical And Chemical Properties Analysis

Heliotrine N-oxide has an empirical formula of C16H27NO6 and a molar mass of 329.39 g/mol . Its melting point is 167 °C . More research would be needed to provide a detailed physical and chemical properties analysis.

Scientific Research Applications

Toxicology and Risk Assessment

Heliotrine N-oxide is a pyrrolizidine alkaloid (PA) known for its presence in certain plant species and potential toxicity. It’s used in toxicological studies to understand the risk it poses to livestock and humans when they consume plants containing this compound. Research has shown that Heliotrine N-oxide, along with other PAs like europine-N-oxide and lasiocarpine-N-oxide, can be found in significant concentrations in plants, leading to a comparative risk assessment among different species .

Pharmacology

In pharmacological research, Heliotrine N-oxide serves as a model compound to study the mechanisms of action of PAs. Its genotoxic and carcinogenic properties are of particular interest, as they help in understanding how exposure to such compounds can lead to health issues. Studies often focus on the metabolic pathways through which Heliotrine N-oxide exerts its effects, including the formation of reactive metabolites that can bind to DNA and proteins .

Analytical Chemistry

Heliotrine N-oxide is used in the development of analytical methods for detecting PAs in food and herbal products. Due to its toxicity, there’s a need for sensitive and accurate methods to measure its presence and concentration. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify Heliotrine N-oxide and other PAs in complex matrices .

Environmental Science

The environmental distribution and persistence of Heliotrine N-oxide are studied to understand its impact on ecosystems. Researchers investigate how this compound, along with other PAs, can contaminate water sources and soil, potentially affecting wildlife and plant growth. The compound’s stability under various environmental conditions is also a subject of study .

Agriculture

In agriculture, understanding the presence of Heliotrine N-oxide in fodder plants is crucial for preventing PA poisoning in livestock. Research into breeding and cultivating plant varieties with lower PA content is ongoing, with Heliotrine N-oxide serving as a key indicator of the toxic potential of these plants .

Food Safety

Heliotrine N-oxide is monitored in the food safety domain to prevent PA contamination in the food chain. Studies focus on the transfer of PAs from contaminated feed to animal-derived food products like milk, meat, and eggs. Establishing maximum residue limits for Heliotrine N-oxide in foodstuffs is part of the regulatory efforts to protect consumer health .

Medicinal Chemistry

Despite its toxicity, Heliotrine N-oxide’s unique structure makes it a subject of interest in medicinal chemistry. Researchers explore its potential as a lead compound for developing new therapeutic agents, particularly those targeting diseases where genotoxicity may play a role in treatment .

Chemical Education

Heliotrine N-oxide is used as a case study in chemical education to teach about natural product chemistry, stereochemistry, and the importance of chirality in biological activity. Its complex structure challenges students to understand the three-dimensional arrangement of atoms and the implications for biological interactions .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Heliotrine N-oxide . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Heliotrine N-oxide leads to the formation of pyrrolic DNA adducts and potential initiation of PA-induced liver tumors in vivo . This suggests that it could be a subject of future research in the field of oncology.

properties

IUPAC Name

[(7S,8S)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11?,13-,14-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTHEUSPIBEICI-ORJSOOTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2([C@@H]1[C@H](CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heliotrine, N-oxide

CAS RN

6209-65-0
Record name Heliotrine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006209650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of Heliotrine N-oxide?

A1: Heliotrine N-oxide is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the genus Heliotropium within the Boraginaceae family. Several studies have isolated Heliotrine N-oxide from various Heliotropium species, including Heliotropium transoxanum [], Heliotropium ramosissimum [], and Heliotropium europaeum [, ].

Q2: Why are researchers interested in studying Heliotrine N-oxide?

A2: Heliotrine N-oxide has garnered scientific interest due to its potential antitumor activity [, ]. Early studies suggest that, unlike other pyrrolizidine alkaloids, Heliotrine N-oxide might not require conversion to its free base form (heliotrine) to exert antitumor effects [].

Q3: How can researchers quantify Heliotrine N-oxide in biological samples?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven effective in quantifying Heliotrine N-oxide in biological samples like blood and urine [, ]. This method involves derivatizing Heliotrine N-oxide, often using trimethylsilylation, to enhance its volatility and detectability [, ]. Heliotrine N-oxide can form two distinct trimethylsilyl derivatives, offering flexibility in analytical methods [, ].

Q4: Is Heliotrine N-oxide used as an internal standard in analytical chemistry?

A4: Yes, Heliotrine N-oxide serves as an internal standard for quantifying other pyrrolizidine alkaloids, such as indicine N-oxide, in biological samples [, ]. Its similar chemical structure and derivatization behavior to indicine N-oxide make it a suitable internal standard for accurate and precise measurements [, ].

Q5: Beyond its potential medicinal uses, has Heliotrine N-oxide been implicated in any other biological processes?

A5: Research has revealed that the Arctiid moth, Creatonotos transiens, can metabolize ingested 7S-heliotrine into 7R-heliotrine N-oxide []. This metabolic conversion is particularly intriguing because 7R-heliotrine is believed to be a direct precursor to the pheromone R(-)-hydroxydanaidal in this moth species [].

Q6: What is the significance of quantifying Heliotrine N-oxide in honey?

A6: The presence of Heliotrine N-oxide in honey raises concerns due to the potential toxicity of pyrrolizidine alkaloids to humans []. Studies have detected Heliotrine N-oxide, albeit in low concentrations, in honey samples, primarily originating from Echium species, which are known to produce pyrrolizidine alkaloids []. This finding underscores the importance of monitoring pyrrolizidine alkaloid levels in food products to ensure consumer safety [].

Q7: How do researchers assess the potential risks associated with exposure to Heliotrine N-oxide and other pyrrolizidine alkaloids?

A7: Risk assessment for Heliotrine N-oxide and other pyrrolizidine alkaloids often involves determining the alkaloid profile and concentration in plants []. For example, a study analyzed the pyrrolizidine alkaloid content in three Heliotropium species (H. europaeum, H. rotundifolium, and H. suaveolens) to assess their relative toxicity using interim relative potency (iREP) factors []. This approach considers structural features and toxicity data to evaluate the potential risks associated with exposure to these alkaloids [].

Q8: What are the implications of varying Heliotrine N-oxide levels in different plant parts?

A8: Research indicates that the distribution of Heliotrine N-oxide within a plant is not uniform. For instance, in the study examining three Heliotropium species, flowers generally contained higher concentrations of pyrrolizidine alkaloids, including Heliotrine N-oxide, compared to roots or leaves []. This variation emphasizes the need to consider the specific plant part when assessing potential risks associated with pyrrolizidine alkaloid exposure.

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